molecular formula C9H10ClNO B14840352 3-Chloro-4-cyclopropoxy-5-methylpyridine

3-Chloro-4-cyclopropoxy-5-methylpyridine

Cat. No.: B14840352
M. Wt: 183.63 g/mol
InChI Key: ANUSINFYPAIFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-cyclopropoxy-5-methylpyridine is a pyridine derivative characterized by a chlorine atom at position 3, a cyclopropoxy group at position 4, and a methyl group at position 5. Its molecular formula is C₉H₁₀ClNO, with a calculated molecular weight of 183.45 g/mol. The cyclopropoxy substituent introduces steric bulk and electronic effects due to the strained cyclopropane ring, distinguishing it from simpler alkoxy groups (e.g., methoxy or ethoxy).

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxy-5-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-4-11-5-8(10)9(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

ANUSINFYPAIFLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1OC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxy-5-methylpyridine typically involves the reaction of 3-chloro-4-hydroxy-5-methylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydroxy group with the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxy-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-cyclopropoxy-5-methylpyridine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of pyridine derivatives with biological macromolecules.

    Medicine: Potential use in the development of pharmaceutical compounds targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxy-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Electronic Differences

The table below compares 3-Chloro-4-cyclopropoxy-5-methylpyridine with two analogs from literature:

Compound Name Position 3 Position 4 Position 5 Molecular Weight (g/mol) Key Features
This compound Cl Cyclopropoxy CH₃ 183.45 (calculated) High steric hindrance, strained cyclopropane ring
4-Chloro-5-methoxypyridin-3-amine NH₂ Cl OCH₃ 173.59 Electron-donating amine, polar methoxy group
5-Methoxy-4-methylpyridin-3-amine•HCl NH₂•HCl CH₃ OCH₃ 202.07 Protonated amine, enhanced solubility in acidic conditions
Key Observations:

Substituent Positioning : The target compound’s substituents are distributed across positions 3, 4, and 5, whereas analogs like 4-Chloro-5-methoxypyridin-3-amine prioritize halogens and amines at adjacent positions. Positional differences significantly alter electronic profiles and reactivity .

Electronic Properties : Chlorine (electron-withdrawing) and cyclopropoxy (electron-donating due to oxygen lone pairs) create a polarized electronic environment, contrasting with the amine-methoxy interplay in analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.